

Review of GYKI 52466 hydrochloride literature

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Compound of Interest

Compound Name: GYKI 52466 hydrochloride

Cat. No.: B065669

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An In-Depth Technical Guide to **GYKI 52466 Hydrochloride**

Abstract

GYKI 52466 hydrochloride is a potent and selective non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] As a 2,3-benzodiazepine, it is structurally distinct from classical 1,4-benzodiazepines and does not exert its effects via GABA-A receptors.[2][3] This technical guide provides a comprehensive review of the existing literature on GYKI 52466, detailing its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate these characteristics. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AMPA receptor modulation.

Chemical Properties

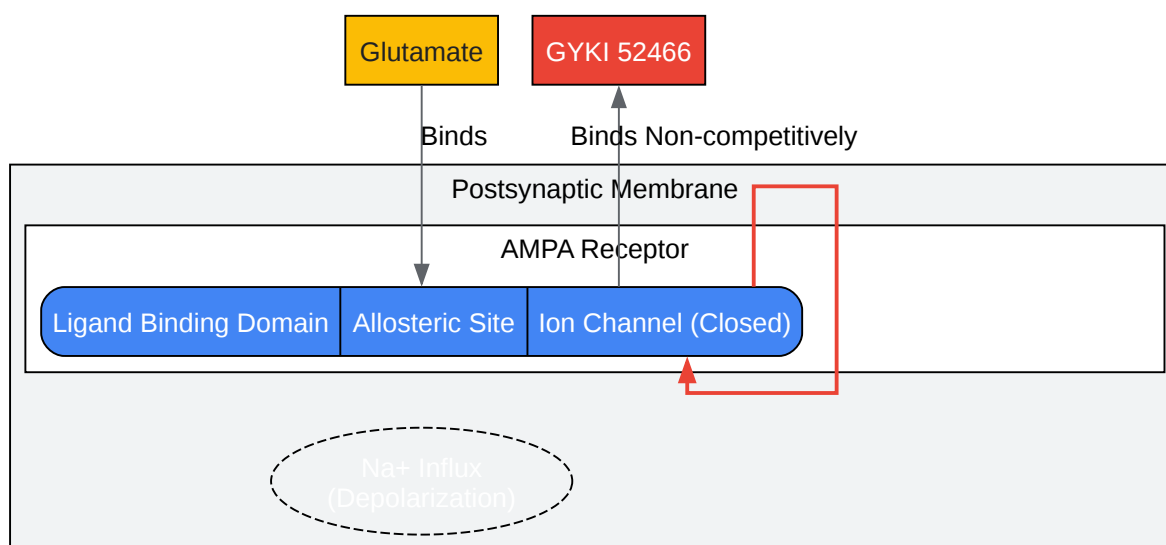
GYKI 52466 is chemically identified as 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine hydrochloride.[1] It is a yellow solid with good blood-brain barrier permeability, allowing it to be active in vivo following systemic administration.[5][6]

Property	Value	Reference
Chemical Name	4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3,4]benzodiazepin-5-yl)-benzenamine hydrochloride	[1]
Molecular Formula	C ₁₇ H ₁₅ N ₃ O ₂ ·HCl	[1]
Molecular Weight	329.79 g/mol (hydrochloride)	[1]
CAS Number	102771-26-6	[1][2]
Purity	>98%	[1]
Solubility	Soluble to 50 mM in DMSO and to 10 mM in water.	

Mechanism of Action

GYKI 52466 exerts its effects by acting as a highly selective, non-competitive antagonist of AMPA/kainate receptors.[5][7] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex.[7][8] This binding induces a conformational change that prevents ion channel opening, even when glutamate is bound to the receptor. This non-competitive mechanism is voltage-independent and does not show use-dependence.[7]

Interestingly, one study has suggested a more complex interaction, where low concentrations of GYKI 52466 (10 µM) can have a positive modulatory effect, increasing the steady-state current of AMPA receptors, while higher concentrations produce the well-characterized antagonistic effects.[9] This suggests the possibility of more than one binding site for GYKI 52466 on the AMPA receptor complex.[9]



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Mechanism of non-competitive antagonism by GYKI 52466.

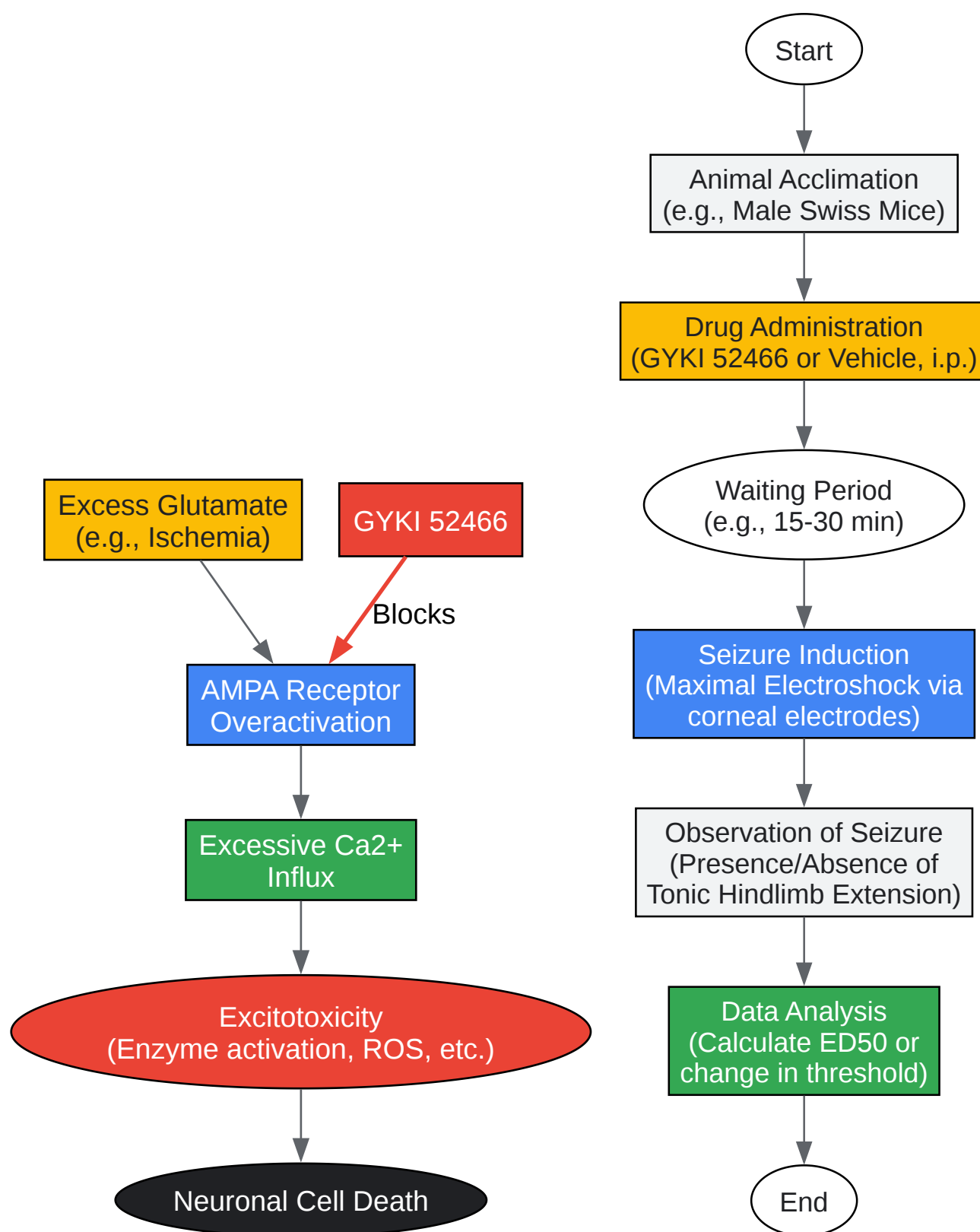
Pharmacological Effects

Anticonvulsant Activity

GYKI 52466 has demonstrated broad-spectrum anticonvulsant properties in a variety of preclinical models.[1][5][10] It provides potent protection against sound-induced seizures in DBA/2 mice and increases the threshold for maximal electroshock (MES) seizures.[5][11] It is also effective against seizures induced by pentylenetetrazol (PTZ), 4-aminopyridine, kainate, and AMPA.[10][11] Studies on kainic acid-induced status epilepticus in mice showed that GYKI 52466 can rapidly terminate both early and late-stage seizures, with fewer recurrences compared to diazepam.[6][12] In amygdala-kindled rats, a model for complex partial seizures, GYKI 52466 reduces both the seizure score and after-discharge duration.[13] Furthermore, it potentiates the anticonvulsant activity of conventional antiepileptic drugs like valproate, carbamazepine, and diphenylhydantoin without significantly impacting their plasma levels.[14]

Neuroprotective Properties

The ability of GYKI 52466 to block AMPA receptors, which are key mediators of excitotoxicity, underlies its neuroprotective effects.[1][2] In a rat model of spinal cord injury, treatment with GYKI 52466 significantly reduced lipid peroxidation and preserved ATP levels, leading to improved functional recovery and protection of neurons and myelin sheaths.[15] Low-dose preconditioning with GYKI 52466 has also been shown to confer long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury in rats.[16] However, its efficacy as a neuroprotective agent against direct intra-hippocampal injections of AMPA and kainate in vivo has been described as weakly effective.[17]



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